molecular formula C9H11NO3S B14902954 n-Ethyl-n-(thiophene-2-carbonyl)glycine

n-Ethyl-n-(thiophene-2-carbonyl)glycine

Cat. No.: B14902954
M. Wt: 213.26 g/mol
InChI Key: ORIHULZLGBPLIG-UHFFFAOYSA-N
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Description

n-Ethyl-n-(thiophene-2-carbonyl)glycine is an organic compound that features a thiophene ring, an ethyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-n-(thiophene-2-carbonyl)glycine typically involves the condensation of thiophene-2-carboxylic acid with ethylamine and glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-n-(thiophene-2-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various alkylating agents or Grignard reagents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

n-Ethyl-n-(thiophene-2-carbonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of n-Ethyl-n-(thiophene-2-carbonyl)glycine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene ring but differs in the substituents.

    n-Ethylglycine: Contains the ethyl and glycine moieties but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the ethyl and glycine moieties.

Uniqueness

n-Ethyl-n-(thiophene-2-carbonyl)glycine is unique due to the combination of the thiophene ring, ethyl group, and glycine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-[ethyl(thiophene-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C9H11NO3S/c1-2-10(6-8(11)12)9(13)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

ORIHULZLGBPLIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C(=O)C1=CC=CS1

Origin of Product

United States

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